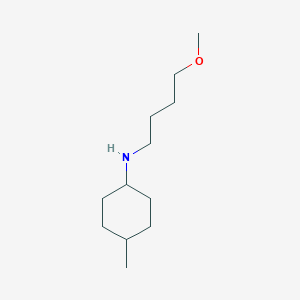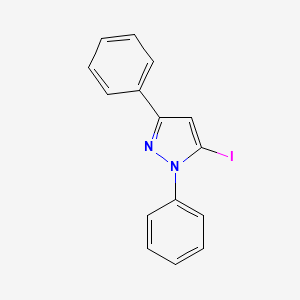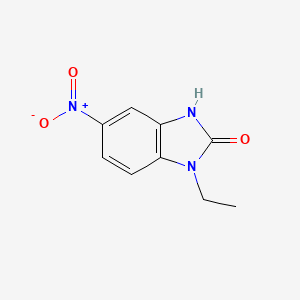
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . These reactions typically require specific conditions such as the use of solvents like ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but with different substituents, leading to variations in biological activity.
2-Amino-1,3,4-oxadiazole: Another heterocyclic compound with similar properties but different reactivity and applications.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C5H9N3S |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3-4-7-8-5(6-2)9-4/h3H2,1-2H3,(H,6,8) |
Clé InChI |
FDTMSJCOZMGBFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)

![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)
